
6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the cyclopropylmethyl group. One common approach is the intramolecular cyclopropanation reaction, where cyclopropylmethyl carbenium ions are trapped with an internal nucleophile
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by further functionalization to introduce the ethyl group and complete the tetrahydropyrimidine-2,4-dione core. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The cyclopropylmethyl group, in particular, plays a crucial role in its biological activity, influencing binding affinity and selectivity towards enzymes and receptors.
Comparison with Similar Compounds
6-(Cyclopropylmethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-(Cyclopropylmethyl)-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: 6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific ethyl group, which influences its chemical reactivity and biological activity compared to its methyl and propyl analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(cyclopropylmethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(13)6-8(11-10(12)14)5-7-3-4-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFYCDVBERBKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


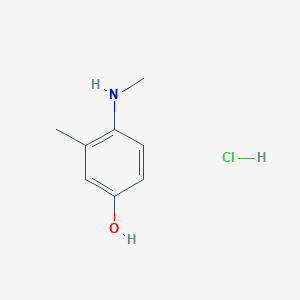

![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)

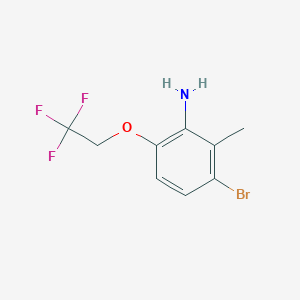

![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)
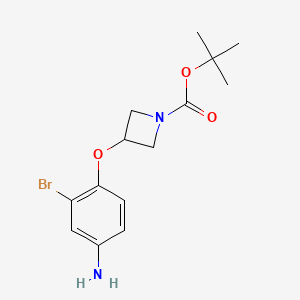
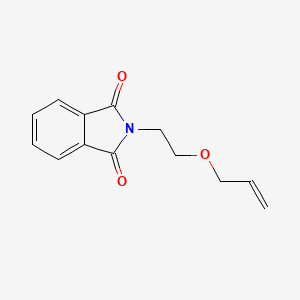
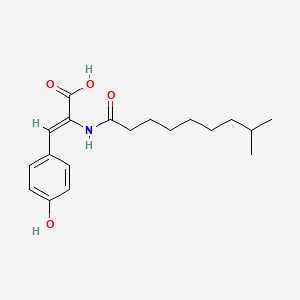
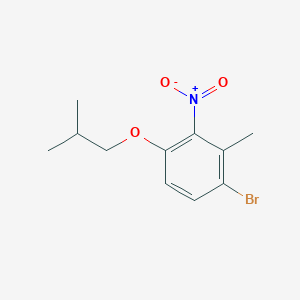
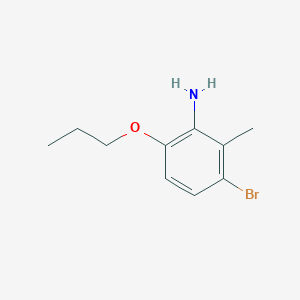
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
